(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide
(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide
Brand Name:
Vulcanchem
CAS No.:
104372-31-8
VCID:
VC20781014
InChI:
InChI=1S/C10H15NO3S/c1-8(2)7-3-4-9(8)6-15(12,13)11-10(9,5-7)14-11/h7H,3-6H2,1-2H3/t7-,9-,10-,11?/m1/s1
SMILES:
CC1(C2CCC13CS(=O)(=O)N4C3(C2)O4)C
Molecular Formula:
C10H15NO3S
Molecular Weight:
229.30 g/mol
(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide
CAS No.: 104372-31-8
Cat. No.: VC20781014
Molecular Formula: C10H15NO3S
Molecular Weight: 229.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104372-31-8 |
|---|---|
| Molecular Formula | C10H15NO3S |
| Molecular Weight | 229.30 g/mol |
| IUPAC Name | (1R,6R,8R)-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide |
| Standard InChI | InChI=1S/C10H15NO3S/c1-8(2)7-3-4-9(8)6-15(12,13)11-10(9,5-7)14-11/h7H,3-6H2,1-2H3/t7-,9-,10-,11?/m1/s1 |
| Standard InChI Key | GBBJBUGPGFNISJ-HPFPYREMSA-N |
| Isomeric SMILES | CC1([C@@H]2CC[C@@]13CS(=O)(=O)N4[C@]3(C2)O4)C |
| SMILES | CC1(C2CCC13CS(=O)(=O)N4C3(C2)O4)C |
| Canonical SMILES | CC1(C2CCC13CS(=O)(=O)N4C3(C2)O4)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator